molecular formula C13H4Cl6K2O2 B12791151 2,2'-Methylenebis(3,4,6-trichlorophenol) dipotassium salt CAS No. 85204-38-2

2,2'-Methylenebis(3,4,6-trichlorophenol) dipotassium salt

Cat. No.: B12791151
CAS No.: 85204-38-2
M. Wt: 483.1 g/mol
InChI Key: BIRRARIYKDWFJX-UHFFFAOYSA-L
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Description

2,2’-Methylenebis(3,4,6-trichlorophenol) dipotassium salt is a chemical compound known for its antiseptic properties. It is a derivative of 2,2’-Methylenebis(3,4,6-trichlorophenol), commonly referred to as hexachlorophene. This compound is used in various applications, including medical and industrial fields, due to its effectiveness against Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(3,4,6-trichlorophenol) involves the reaction of 3,4,6-trichlorophenol with formaldehyde under acidic conditions. The dipotassium salt form is obtained by neutralizing the resulting product with potassium hydroxide .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is then purified and converted to its dipotassium salt form for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(3,4,6-trichlorophenol) dipotassium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenols and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-Methylenebis(3,4,6-trichlorophenol) dipotassium salt has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in studies involving bacterial inhibition and as a model compound for studying the effects of chlorinated phenols.

    Medicine: Utilized in antiseptic formulations for surgical scrubs and skin cleansers.

    Industry: Applied in the production of disinfectants and preservatives.

Mechanism of Action

The compound exerts its effects primarily through its bacteriostatic action against Gram-positive organisms. It disrupts the cell membrane integrity, leading to leakage of cellular contents and eventual cell death. The molecular targets include enzymes involved in cell wall synthesis and membrane-associated proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Methylenebis(3,4,6-trichlorophenol) dipotassium salt is unique due to its specific structure, which provides enhanced stability and solubility compared to its parent compound. This makes it particularly useful in formulations where stability and solubility are critical .

Properties

CAS No.

85204-38-2

Molecular Formula

C13H4Cl6K2O2

Molecular Weight

483.1 g/mol

IUPAC Name

dipotassium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate

InChI

InChI=1S/C13H6Cl6O2.2K/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;;/h2-3,20-21H,1H2;;/q;2*+1/p-2

InChI Key

BIRRARIYKDWFJX-UHFFFAOYSA-L

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl.[K+].[K+]

Origin of Product

United States

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